molecular formula C10H8O3 B2556809 2-(4-Ethynylphenoxy)acetic acid CAS No. 29171-45-7

2-(4-Ethynylphenoxy)acetic acid

Cat. No.: B2556809
CAS No.: 29171-45-7
M. Wt: 176.171
InChI Key: QRWYZZRWMGQSIF-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenoxy)acetic acid is a phenoxyacetic acid derivative characterized by an ethynyl (-C≡CH) substituent at the para position of the aromatic ring and an acetic acid moiety (-CH2COOH) at the ortho position. Its structure enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating modular synthesis of complex molecules.

Properties

IUPAC Name

2-(4-ethynylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWYZZRWMGQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29171-45-7
Record name 2-(4-ethynylphenoxy)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenoxy)acetic acid typically involves the reaction of 4-ethynylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethynylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide as a base and solvents such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

2-(4-Ethynylphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular processes and result in the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents and electronic effects of analogous compounds:

Compound Name Substituents on Phenoxy Ring Electronic Nature of Substituents Key Structural Differences Evidence ID
2-(4-Ethynylphenoxy)acetic acid Ethynyl (-C≡CH) Strong electron-withdrawing (sp-hybridized) Reference compound for comparison N/A
2-(3-Bromo-4-methoxyphenyl)acetic acid Bromo (-Br), Methoxy (-OCH3) -Br: Electron-withdrawing; -OCH3: Electron-donating Bromine vs. ethynyl; methoxy addition
2,4-Dichlorophenoxyacetic acid (2,4-D) Chloro (-Cl) at 2 and 4 positions Electron-withdrawing Dichloro substitution vs. ethynyl
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Thiazolidinedione group Electron-withdrawing (polarizable S=O bonds) Heterocyclic substituent vs. ethynyl
2-(4-Octylphenyl)acetic acid Octyl (-C8H17) Electron-donating (alkyl chain) Long alkyl chain vs. small ethynyl

Key Observations :

  • For example, 2,4-D (pKa ~2.6) is more acidic than acetic acid (pKa ~4.76) due to electron-withdrawing Cl substituents . The ethynyl group may further lower the pKa.
  • Steric effects: The linear geometry of the ethynyl group minimizes steric hindrance compared to bulky substituents like octyl or thiazolidinedione.

Physical and Chemical Properties

Property This compound (Predicted) 2-(3-Bromo-4-methoxyphenyl)acetic Acid 2,4-D
Melting Point ~150–160°C (estimated) 155–156°C 140°C
Solubility Moderate in polar solvents (e.g., DMSO) Soluble in DMSO, methanol Low water solubility
Hydrogen Bonding Strong O–H⋯O dimerization (similar to analogs) Forms R₂²(8) hydrogen-bonded dimers Monomeric in non-polar solvents

Crystallographic Insights :

  • Brominated analogs exhibit distorted C–C–C angles on the aromatic ring (e.g., 121.5° at Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) due to electronic effects . The ethynyl group may cause similar distortions.

Toxicological Considerations :

  • 2,4-D exhibits chronic toxicity in mammals and environmental persistence . Ethynyl-substituted compounds may show altered metabolic pathways due to the reactive triple bond.

Biological Activity

2-(4-Ethynylphenoxy)acetic acid (CAS No. 29171-45-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethynyl group attached to a phenoxyacetic acid backbone, which is significant for its reactivity and biological interactions. The presence of the ethynyl group may enhance its ability to interact with various biological targets.

Target Sites

Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific pathways in cancer cell lines. Potential targets include:

  • Cell cycle regulation proteins
  • Apoptotic pathways
  • Cellular signaling molecules

Biochemical Pathways

The compound is believed to influence several biochemical pathways, including:

  • Inhibition of cell proliferation in cancer cells.
  • Induction of apoptosis , leading to programmed cell death.
  • Modulation of inflammatory responses , which can be crucial in cancer progression.

Cytotoxicity Studies

A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell viability reduction at specific concentrations. The results indicated:

  • IC50 values (the concentration required to inhibit cell growth by 50%) were determined for different cell lines, highlighting the compound's potency.
Cell LineIC50 (µM)
Breast Cancer15
Colon Cancer12
Gastric Cancer20

Gene Expression Analysis

Gene expression profiling revealed that treatment with this compound altered the expression levels of genes associated with:

  • Cell cycle arrest
  • Apoptosis induction
  • Inflammatory response modulation

In Vivo Studies

In vivo studies have shown that administration of this compound in animal models resulted in tumor size reduction, supporting its potential as an anticancer agent. Notable findings include:

  • Tumor regression observed in xenograft models of breast and colon cancers.
  • Enhanced survival rates in treated groups compared to controls.

Safety and Toxicology

While the compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate:

  • Minimal acute toxicity at therapeutic doses.
  • Long-term studies are necessary to evaluate chronic exposure effects.

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